molecular formula C12H14O4S B1358843 4-(Cyclopentanesulfonyl)benzoic acid CAS No. 860697-74-1

4-(Cyclopentanesulfonyl)benzoic acid

Cat. No. B1358843
CAS RN: 860697-74-1
M. Wt: 254.3 g/mol
InChI Key: HILDSQMINZBXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Cyclopentanesulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H14O4S . It contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of “4-(Cyclopentanesulfonyl)benzoic acid” includes a total of 31 atoms; 14 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .


Physical And Chemical Properties Analysis

“4-(Cyclopentanesulfonyl)benzoic acid” is a white crystalline powder. It contains a total of 31 atoms; 14 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Complex Formation and Drug Delivery

Benzoic acid derivatives, including 4-(Cyclopentanesulfonyl)benzoic acid, are known for their biological properties such as antifungal and antimicrobial characteristics. These properties make them particularly useful in the drug industry. A study by Dikmen (2021) explored the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, both in aqueous environments and solid-state forms. The research found that alpha cyclodextrin is an effective carrier system for this type of benzoic acid molecule, indicating potential applicability for 4-(Cyclopentanesulfonyl)benzoic acid in drug delivery systems as well (Dikmen, 2021).

Catalytic and Synthetic Applications

In another study, 4-(Diphenylphosphino)benzoic acid was utilized as a bifunctional reagent in the Mitsunobu reaction, acting both as a reductant and a pronucleophile. This research, conducted by Muramoto et al. (2013), highlights the versatility of benzoic acid derivatives in chemical synthesis, potentially extending to 4-(Cyclopentanesulfonyl)benzoic acid in similar applications (Muramoto et al., 2013).

Use in Food and Cosmetic Products

Benzoic acid and its derivatives, including 4-(Cyclopentanesulfonyl)benzoic acid, are commonly used as preservatives in food, cosmetics, and pharmaceutical products due to their antibacterial and antifungal properties. Del Olmo, Calzada, and Nuñez (2017) provided a comprehensive review of the presence, use, and human exposure to benzoic acid derivatives in various products (Del Olmo et al., 2017).

Pharmaceutical Research

Benzoic acid is a model compound in pharmaceutical research, as discussed by Reschke et al. (2016). Their study focused on the thermodynamic phase behavior of benzoic acid and its mixtures, providing valuable information for process design in pharmaceutical applications. This research could be relevant for understanding the behavior of 4-(Cyclopentanesulfonyl)benzoic acid in similar contexts (Reschke et al., 2016).

Antimicrobial Activities

Sulfonamides derived from benzoic acids, including 4-(Cyclopentanesulfonyl)benzoic acid, exhibit significant antimicrobial activities. A study by Dineshkumar and Thirunarayanan (2019) synthesized sulfonamides from benzoic acids and tested their antimicrobial efficacy, highlighting the potential of 4-(Cyclopentanesulfonyl)benzoic acid in this field (Dineshkumar & Thirunarayanan, 2019).

Safety and Hazards

While specific safety and hazard information for “4-(Cyclopentanesulfonyl)benzoic acid” is not available, related compounds like cyclopentanesulfonyl chloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with enzymes involved in metabolic pathways

Mode of Action

Carboxylic acids, a group to which this compound belongs, are known to undergo various reactions such as nucleophilic acyl substitution . The specific interactions of 4-(Cyclopentanesulfonyl)benzoic acid with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways These pathways are important for the biosynthesis of phenolic compounds

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly influence its bioavailability . The specific ADME properties of 4-(Cyclopentanesulfonyl)benzoic acid and their impact on its bioavailability would require further investigation.

Result of Action

It is known that carboxylic acids can undergo various reactions, leading to different products . The specific molecular and cellular effects of 4-(Cyclopentanesulfonyl)benzoic acid’s action would require further investigation.

Action Environment

It is known that environmental factors can greatly influence the action of a compound . The specific environmental factors influencing the action of 4-(Cyclopentanesulfonyl)benzoic acid would require further investigation.

properties

IUPAC Name

4-cyclopentylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDSQMINZBXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentanesulfonyl)benzoic acid

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